Synthetic Utility: Validated Route to Phenylbutazone vs. Non-Selective Pyrazolones
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a specifically required intermediate for the synthesis of Phenylbutazone and its analogs, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). In contrast, unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6) lacks the N1-phenyl group, making it structurally incapable of entering this synthetic sequence and leading to a different, less clinically established product space [1]. The commercial relevance is underscored by its established industrial use and regulatory familiarity as an intermediate [1].
| Evidence Dimension | Synthetic Intermediate Application |
|---|---|
| Target Compound Data | Validated precursor to Phenylbutazone, Indomethacin, and Sulindac |
| Comparator Or Baseline | Pyrazole-3-carboxylic acid (CAS 1621-91-6) |
| Quantified Difference | Structural incompatibility; synthetic route to NSAIDs not viable with comparator |
| Conditions | Organic synthesis of 1,2-diphenyl-3,5-dioxo-4-alkylpyrazolidines |
Why This Matters
Procurement of CAS 119-18-6 ensures immediate entry into a known, patent-expired, high-value synthetic route, avoiding costly route-scouting and process development required for unvalidated analogs.
- [1] Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 1-Phenyl-5-pyrazolone-3-carboxylic Acid Manufacturing. 2023. View Source
